molecular formula C25H25N5O4S B11141335 1-(3-{(E)-2-cyano-2-[(4-methylphenyl)sulfonyl]ethenyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(E)-2-cyano-2-[(4-methylphenyl)sulfonyl]ethenyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11141335
M. Wt: 491.6 g/mol
InChI Key: WHOALMSTRMKUNK-XSFVSMFZSA-N
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Description

1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrido[1,2-a]pyrimidine core, a piperidine ring, and multiple functional groups that contribute to its reactivity and potential utility.

Preparation Methods

The synthesis of 1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution or other suitable reactions to attach the piperidine moiety.

    Functional group modifications: Various functional groups such as cyano, sulfonyl, and carboxamide groups are introduced through specific reactions like nucleophilic addition, sulfonation, and amidation.

Industrial production methods would focus on optimizing these steps to ensure high yield and purity of the final product. This may involve the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-{3-[(1E)-2-CYANO-2-(4-METHYLBENZENESULFONYL)ETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE include other pyrido[1,2-a]pyrimidine derivatives and piperidine-containing compounds. These similar compounds may share structural features but differ in their functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

IUPAC Name

1-[3-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25N5O4S/c1-16-5-7-19(8-6-16)35(33,34)20(15-26)14-21-24(29-12-9-18(10-13-29)22(27)31)28-23-17(2)4-3-11-30(23)25(21)32/h3-8,11,14,18H,9-10,12-13H2,1-2H3,(H2,27,31)/b20-14+

InChI Key

WHOALMSTRMKUNK-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)C#N

Origin of Product

United States

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